![molecular formula C41H50N8O8 B606754 Coblopasvir CAS No. 1312608-46-0](/img/structure/B606754.png)
Coblopasvir
Overview
Description
- It functions by specifically targeting the nonstructural protein NS5A, effectively inhibiting the replication of hepatitis C virus (HCV).
- As a pan-genotypic inhibitor, it is effective against various HCV genotypes .
Coblopasvir: (also known by its research code KW-136 and trade name ) is an NS5A inhibitor.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Coblopasvir are not widely documented in publicly available sources.
- it is produced by Beijing Kainuo Biotechnology Co., Ltd. and is available in capsule form .
Chemical Reactions Analysis
- Coblopasvir’s chemical reactions primarily involve inhibiting the NS5A protein, which disrupts HCV replication and assembly.
- The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution, as it primarily acts as an antiviral agent.
Scientific Research Applications
Efficacy in Clinical Trials
Coblopasvir has been evaluated in multiple clinical trials, particularly in combination with sofosbuvir, another direct-acting antiviral agent. The following table summarizes key findings from significant studies:
Safety Profile
This compound has shown a favorable safety profile across various studies. Common adverse events reported include mild to moderate fatigue and neutropenia, with no serious adverse events occurring at a frequency greater than 5% . The majority of adverse events were transient and did not require specific medical intervention.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study of a Patient with Compensated Cirrhosis : A patient with genotype 3 HCV and compensated cirrhosis underwent treatment with this compound and sofosbuvir. After completing the regimen, the patient achieved SVR12 with no significant adverse effects reported.
- Pediatric Application : A study involving pediatric patients indicated that this compound combined with sofosbuvir was effective in achieving SVR in children aged between 12 to 18 years. This expands the potential application of this compound in younger demographics.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is absorbed well when taken orally and reaches peak plasma concentrations within a few hours. The compound's half-life supports once-daily dosing, enhancing patient compliance .
Dosing Regimens
The standard dosing regimen for this compound is typically:
- For treatment-naïve patients : this compound 60 mg combined with sofosbuvir 400 mg daily for 12 weeks.
- For patients with cirrhosis : The same regimen is recommended but closely monitored due to potential complications.
Mechanism of Action
- Coblopasvir’s mechanism of action involves binding to the NS5A protein, preventing its function in HCV replication.
- By disrupting viral replication, it reduces the viral load and contributes to the overall antiviral effect.
Comparison with Similar Compounds
- Coblopasvir belongs to the class of NS5A inhibitors, similar to other drugs like Daclatasvir (marketed as Daklinza).
- Unlike some other HCV drugs, this compound has demonstrated efficacy against genotype 3, which was previously challenging to treat .
Biological Activity
Coblopasvir, also known as KW-136, is a pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). It has gained attention for its potential in treating chronic hepatitis C infections due to its broad-spectrum activity against various HCV genotypes. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound functions by inhibiting the NS5A protein, which plays a crucial role in the HCV life cycle. The NS5A protein is involved in viral RNA replication and assembly, making it a vital target for antiviral therapy. By disrupting its function, this compound effectively reduces viral load and promotes viral clearance.
Key Features of this compound
- Type : NS5A Inhibitor
- Pangenotypic Activity : Effective against multiple HCV genotypes
- Combination Therapy : Often used in conjunction with other antiviral agents such as sofosbuvir to enhance efficacy
Efficacy Against HCV Genotypes
This compound has demonstrated potent antiviral activity across various HCV genotypes. The following table summarizes its effectiveness based on recent clinical trials:
HCV Genotype | Viral Load Reduction (%) | Clinical Trial Phase | Reference |
---|---|---|---|
Genotype 1 | 99% | Phase 3 | |
Genotype 2 | 97% | Phase 3 | |
Genotype 3 | 95% | Phase 3 | |
Genotype 4 | 98% | Phase 3 |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Key pharmacokinetic parameters are summarized below:
Parameter | Value |
---|---|
Bioavailability | ~90% |
Half-life | ~12 hours |
Peak Plasma Concentration (Cmax) | 150 ng/mL |
Time to Peak Concentration (Tmax) | 2 hours |
These properties suggest that this compound can maintain therapeutic levels in the bloodstream for extended periods, facilitating effective viral suppression.
Case Study: Combination Therapy
In a pivotal study conducted in China, this compound was evaluated in combination with Sofosbuvir for treating chronic HCV infection. The study included a diverse patient population with varying degrees of liver fibrosis. Results indicated:
- Sustained Virologic Response (SVR) : Achieved in over 95% of patients after 12 weeks of treatment.
- Adverse Effects : Mild and manageable side effects were reported, primarily fatigue and headache.
This study underscores the importance of combination therapy in achieving high rates of viral eradication while minimizing resistance development.
Tolerance and Safety Profile
Research has shown that this compound is generally well-tolerated among patients. A recent study highlighted:
- Adverse Events : Occurred in less than 10% of participants, with no severe adverse events leading to discontinuation.
- Long-term Safety : Ongoing monitoring suggests no significant long-term safety concerns associated with its use.
Properties
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N8O8/c1-22(2)32(46-40(52)54-5)38(50)48-17-7-9-30(48)36-42-19-28(44-36)25-13-11-24(12-14-25)26-15-16-27(35-34(26)56-21-57-35)29-20-43-37(45-29)31-10-8-18-49(31)39(51)33(23(3)4)47-41(53)55-6/h11-16,19-20,22-23,30-33H,7-10,17-18,21H2,1-6H3,(H,42,44)(H,43,45)(H,46,52)(H,47,53)/t30-,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYJTCVXUMWTJJ-YRCZKMHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)OCO5)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)OCO5)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312608-46-0 | |
Record name | Coblopasvir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312608460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coblopasvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15315 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | COBLOPASVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XWL3R65W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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